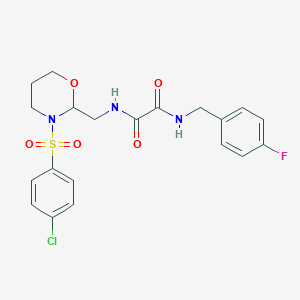

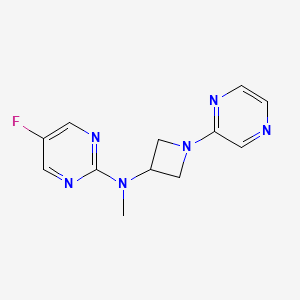

![molecular formula C19H15F3N2O3S B2417101 N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(2-(三氟甲基)苯基)草酰胺 CAS No. 2034571-24-7](/img/structure/B2417101.png)

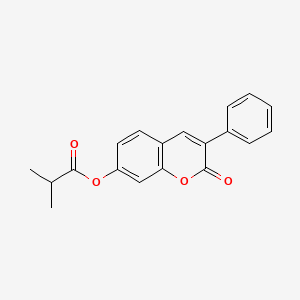

N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(2-(三氟甲基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiophene derivatives have been synthesized and evaluated for their biological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Benzothiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) and exhibit a fluorescence quantum yield of up to 1 .科学研究应用

抗癌潜力

含有苯并[b]噻吩和三氟甲基苯基的化合物已被研究其抗癌活性。例如,功能化的含硫杂环类似物已显示出对喉癌细胞的选择性,某些类似物通过增强的抗氧化酶活性和降低 ROS 生成诱导凋亡细胞死亡。这些结构中羟基的存在对其抗癌活性至关重要,表明 N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(2-(三氟甲基)苯基)草酰胺中类似的功能可能提供治疗潜力 (Haridevamuthu 等人,2023 年)。

催化和合成应用

该化合物的结构特征让人联想到偶联反应中使用的催化剂。例如,相关草酰胺催化剂促进了(杂)芳基氯化物和酰胺的铜催化偶联反应,突出了它们在形成复杂有机结构中的用途。此类应用表明 N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(2-(三氟甲基)苯基)草酰胺可以作为有机合成中的前体或催化剂,可能为创造有价值的化学实体提供新途径 (De、Yin 和 Ma,2017 年)。

材料科学

带有噻吩部分的化合物是导电聚合物和发光材料开发中不可或缺的。例如,噻吩衍生物的导电共聚物因其电学性能而被合成。这与 N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(2-(三氟甲基)苯基)草酰胺在材料科学中的潜在用途相一致,特别是在开发新型导电或光致发光材料时,利用噻吩环的电子特性 (Turac、Sahmetlioglu 和 Toppare,2014 年)。

未来方向

作用机制

Target of Action

Similar compounds with a benzo[b]thiophene core have been reported to interact with cannabinoid receptors .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is plausible that the compound may interact with its targets (potentially cannabinoid receptors) in a manner similar to other benzo[b]thiophene derivatives .

Biochemical Pathways

If the compound does indeed interact with cannabinoid receptors, it could potentially influence endocannabinoid signaling pathways, which play a role in a variety of physiological processes including pain sensation, mood, and memory .

Result of Action

If the compound does interact with cannabinoid receptors, it could potentially modulate a variety of physiological processes, as mentioned above .

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-6-2-3-7-14(13)24-18(27)17(26)23-9-15(25)12-10-28-16-8-4-1-5-11(12)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGKGGCXXUWQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

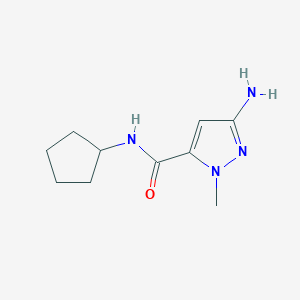

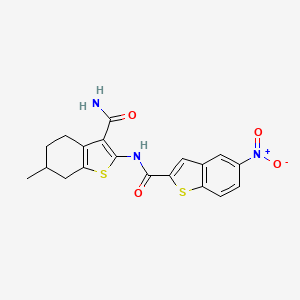

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)

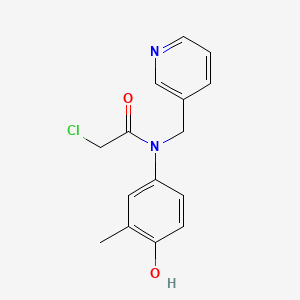

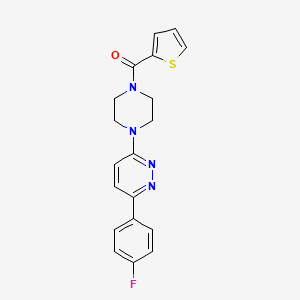

![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)

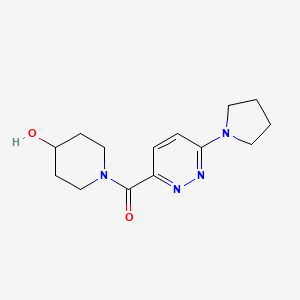

![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

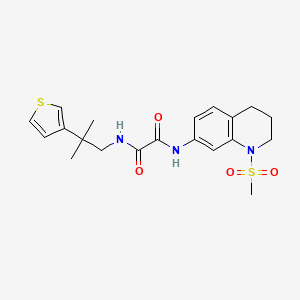

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)